![molecular formula C24H18F2N2O4S B2531643 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866808-72-2](/img/structure/B2531643.png)
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinyl group attached to a sulfonyl group, which is further attached to a fluorophenyl group . The other end of the quinolinyl group is attached to an acetamide group, which is further attached to a methylphenyl group .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
- Cytotoxic Potential: Some novel sulfonamide derivatives, including compounds structurally related to 2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. A specific compound was identified as potent against breast cancer cell lines, highlighting the potential of such compounds in cancer therapy (Ghorab et al., 2015).
Advancements in Fluorination Techniques
- Fluorination Techniques: Research has explored the fluorination of chloro-formylquinolines, a process relevant to the synthesis of fluorinated compounds similar to this compound. This technique reduces reaction time from hours to minutes, improving yields and facilitating the synthesis of biologically active compounds due to increased lipid solubility (Kidwai et al., 1999).
Structural and Property Studies
- Structural Aspects and Properties: The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing that compounds structurally related to this compound form gels or crystalline solids depending on their interaction with different acids. These findings contribute to understanding the molecular structures and potential applications of these compounds (Karmakar et al., 2007).
Drug Design and Pharmacological Screening
- Drug Candidate Identification: A derivative, identified through optimization, showed strong broad-spectrum anti-epileptic drug (AED) candidate potential. This research indicates the possibilities of developing new therapeutic agents based on the structural framework of this compound for various neurological conditions (Tanaka et al., 2019).
Mechanism of Action
The compound also contains a fluorobenzenesulfonyl group. Compounds containing a fluorobenzenesulfonyl group have been found to be excellent activating agents for the covalent attachment of biological substances to a variety of solid supports, such as Sepharose beads . They are also used as reagents for the studies of proteins by fluorine NMR .
properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O4S/c1-15-4-2-3-5-20(15)27-23(29)14-28-13-22(24(30)19-12-17(26)8-11-21(19)28)33(31,32)18-9-6-16(25)7-10-18/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRJANUQVTZTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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